

# IUPAC nomenclature for 2-Methylbenzo[d]oxazol-6-ol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Methylbenzo[d]oxazol-6-ol

Cat. No.: B1298106

[Get Quote](#)

## A Technical Guide to 2-Methylbenzo[d]oxazol-6-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound **2-Methylbenzo[d]oxazol-6-ol**, including its nomenclature, physicochemical properties, synthesis, and known biological relevance. The information is presented to support research and development activities in the fields of medicinal chemistry and drug discovery.

## IUPAC Nomenclature and Chemical Structure

The formal IUPAC name for the compound is 2-methyl-1,3-benzoxazol-6-ol. It consists of a benzene ring fused to an oxazole ring, which is a five-membered heterocycle containing nitrogen and oxygen atoms. A methyl group is substituted at the 2-position of the benzoxazole core, and a hydroxyl group is at the 6-position.

Chemical Structure:

Caption: Chemical structure of **2-Methylbenzo[d]oxazol-6-ol**.

## Physicochemical Properties

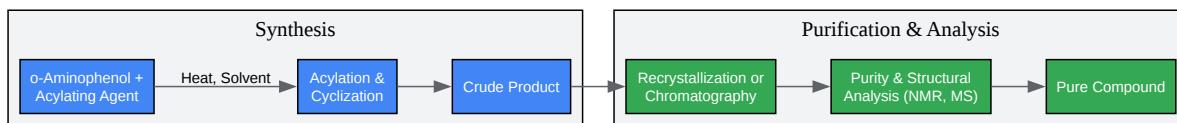
A summary of the key physicochemical properties is provided in the table below. This data is essential for experimental design, including solvent selection and analytical method development.

| Property          | Value                                         | Reference           |
|-------------------|-----------------------------------------------|---------------------|
| CAS Number        | 5078-07-9                                     | <a href="#">[1]</a> |
| Molecular Formula | C <sub>8</sub> H <sub>7</sub> NO <sub>2</sub> | <a href="#">[1]</a> |
| Molecular Weight  | 149.15 g/mol                                  | <a href="#">[1]</a> |
| Appearance        | Solid                                         | <a href="#">[1]</a> |
| Purity            | Typically ≥98%                                | <a href="#">[1]</a> |
| InChI Key         | RZKJWYDRDBVDJJ-<br>UHFFFAOYSA-N               | <a href="#">[1]</a> |

## Synthesis of Benzoxazole Derivatives

Benzoxazoles are typically synthesized through the condensation of an o-aminophenol with a carboxylic acid or its derivative. A general workflow for the synthesis of a 2-substituted benzoxazole is outlined below.

A common method for synthesizing benzoxazole scaffolds involves the reaction of an ortho-aminophenol with an appropriate electrophile, followed by cyclization. For **2-Methylbenzo[d]oxazol-6-ol**, this would involve 4-amino-resorcinol and an acetic acid derivative.


Materials:

- 4-Amino-resorcinol hydrochloride
- Acetic anhydride or acetyl chloride
- A suitable solvent (e.g., DMF, toluene)
- A base (e.g., K<sub>2</sub>CO<sub>3</sub>, pyridine) if starting from the hydrochloride salt

**Procedure:**

- Preparation: In a round-bottom flask, dissolve the 2-aminophenol derivative in the chosen solvent. If using a hydrochloride salt, add a base to neutralize it.
- Acylation: Slowly add the acylating agent (e.g., acetic anhydride) to the solution, often at a reduced temperature (0 °C) to control the exothermic reaction.
- Cyclization: Heat the reaction mixture to promote the intramolecular cyclization via dehydration. The required temperature and time can vary significantly based on the specific reactants and catalysts used, ranging from 90 °C to 130 °C for several hours.[2]
- Work-up: After the reaction is complete (monitored by TLC), cool the mixture and pour it into ice-water to precipitate the crude product.
- Purification: Collect the solid by filtration, wash with water, and then purify by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[3]

The following diagram illustrates the logical steps for the synthesis and purification of a benzoxazole derivative.



[Click to download full resolution via product page](#)

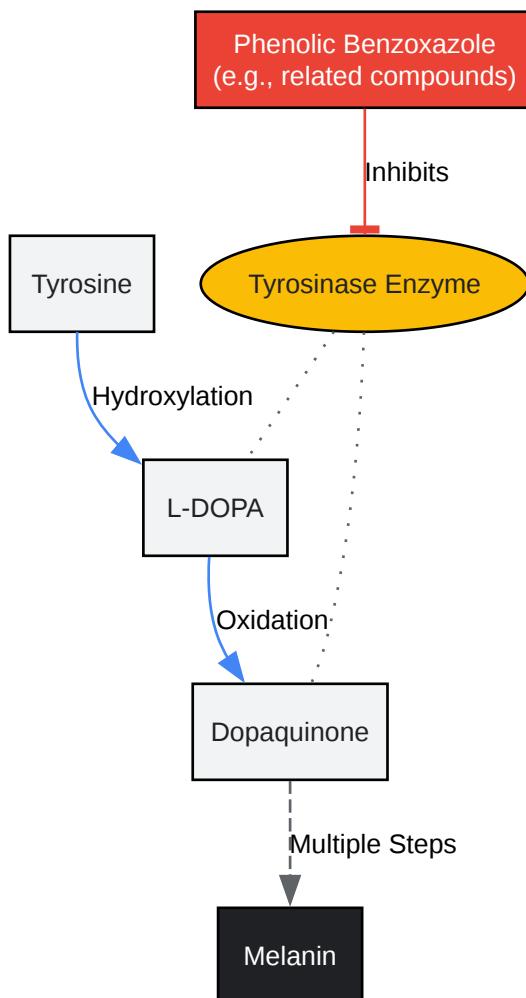
Caption: General workflow for benzoxazole synthesis and purification.

## Spectral Data

Structural elucidation and confirmation of **2-Methylbenzo[d]oxazol-6-ol** are typically performed using various spectroscopic methods. While a complete dataset for this specific isomer is not readily available in the public domain, representative data for similar benzoxazole structures have been reported.[2][4][5]

| Spectroscopic Data  | Expected Features                                                                                                                          |
|---------------------|--------------------------------------------------------------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR  | Aromatic protons in the 6-8 ppm range, a singlet for the methyl group around 2.5 ppm, and a broad singlet for the phenolic hydroxyl group. |
| <sup>13</sup> C NMR | Resonances for aromatic carbons (110-160 ppm), the methyl carbon (~20 ppm), and carbons of the oxazole ring.                               |
| Mass Spec (MS)      | A molecular ion peak [M] <sup>+</sup> corresponding to the molecular weight (149.15).                                                      |
| Infrared (IR)       | Characteristic peaks for O-H stretching (broad, ~3300 cm <sup>-1</sup> ), C=N stretching (~1650 cm <sup>-1</sup> ), and C-O stretching.    |

## Biological Activities and Potential Applications


Benzoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities.<sup>[6]</sup> These activities include antimicrobial, antifungal, anticancer, and anti-inflammatory properties.<sup>[7][8]</sup>

### Potential Therapeutic Roles:

- Enzyme Inhibition: The benzoxazole scaffold is present in molecules that act as inhibitors for various enzymes. For instance, derivatives have been designed as c-Met kinase inhibitors for anti-cancer applications.<sup>[9]</sup>
- Antimicrobial Agents: Certain benzoxazole compounds have shown fungicidal and herbicidal activity.<sup>[7]</sup>
- Tyrosinase Inhibition: Phenolic compounds with scaffolds related to benzoxazoles have been explored as tyrosinase inhibitors for applications as skin-lightening agents.<sup>[10]</sup>

The **2-Methylbenzo[d]oxazol-6-ol** structure itself serves primarily as a drug intermediate or a scaffold for the synthesis of more complex, biologically active compounds.<sup>[11]</sup>

While direct involvement of **2-Methylbenzo[d]oxazol-6-ol** in a specific signaling pathway is not documented, its structural motifs are relevant to enzyme inhibition. For example, related phenolic benzoxazoles inhibit tyrosinase, a key enzyme in melanin biosynthesis. The diagram below illustrates this inhibitory relationship.



[Click to download full resolution via product page](#)

Caption: Inhibition of the melanin biosynthesis pathway by related phenolic benzoxazoles.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Methylbenzo[d]oxazol-6-ol | CymitQuimica [cymitquimica.com]
- 2. Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemcd.com [chemcd.com]
- 5. Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.najah.edu [repository.najah.edu]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [IUPAC nomenclature for 2-Methylbenzo[d]oxazol-6-ol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1298106#iupac-nomenclature-for-2-methylbenzo-d-oxazol-6-ol]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)